N-[3-[(1-Aminoethyl)(hydroxy)phosphoryl]-2-(1,1'-biphenyl-4-ylmethyl)propanoyl]alanine
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Overview
Description
Compound 1a: is an active compound formed from the prodrug PL265. Its chemical formula is C21H27N2O5P, with an average mass of 418.423 Da. The compound belongs to the synthetic organic class and exhibits biological activity across various species and targets .
Chemical Reactions Analysis
The types of reactions that compound 1a undergoes are not explicitly mentioned. given its synthetic nature, it likely participates in various chemical transformations. Common reagents and conditions used in these reactions remain unspecified. Major products formed from these reactions would require further research.
Scientific Research Applications
Compound 1a has been studied extensively in scientific research. Its applications span multiple fields:
Chemistry: Investigating its reactivity, stability, and potential as a synthetic intermediate.
Biology: Assessing its impact on cellular processes, enzymatic pathways, and biological systems.
Medicine: Exploring its pharmacological properties, potential therapeutic uses, and safety profiles.
Industry: Evaluating its suitability for industrial processes, such as drug manufacturing or material synthesis.
Mechanism of Action
Unfortunately, the precise mechanism by which compound 1a exerts its effects remains undisclosed in the available literature. Further studies are necessary to elucidate its molecular targets and associated pathways.
Comparison with Similar Compounds
While specific similar compounds are not listed, future investigations could explore related molecules to highlight the uniqueness of compound 1a.
Properties
Molecular Formula |
C21H27N2O5P |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[[(1R)-1-aminoethyl]-hydroxyphosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C21H27N2O5P/c1-14(21(25)26)23-20(24)19(13-29(27,28)15(2)22)12-16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-11,14-15,19H,12-13,22H2,1-2H3,(H,23,24)(H,25,26)(H,27,28)/t14-,15+,19+/m0/s1 |
InChI Key |
CWJPVKSBGVPXRD-QMTMVMCOSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CP(=O)([C@H](C)N)O |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)C2=CC=CC=C2)CP(=O)(C(C)N)O |
Synonyms |
N-(3-((1-aminoethyl)(hydroxy)phosphoryl)-2-(1,1'-biphenyl-4-ylmethyl)propanoyl)alanine |
Origin of Product |
United States |
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